Mardepodect hydrochloride

Vue d'ensemble

Description

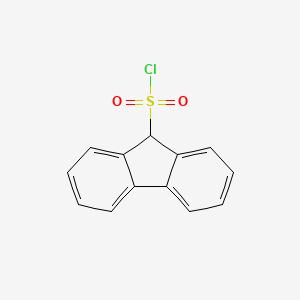

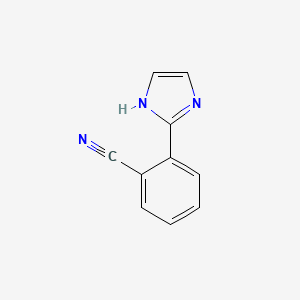

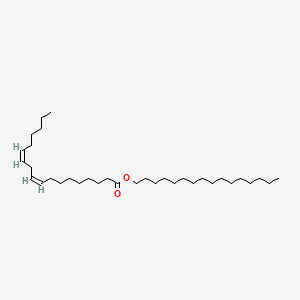

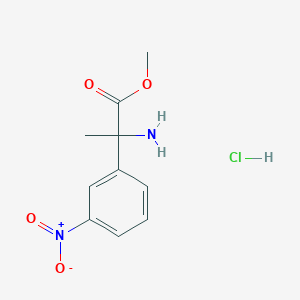

Mardepodect hydrochloride (PF-2545920 hydrochloride) is a potent, orally active, and selective phosphodiesterase 10A (PDE10A) inhibitor . It was developed by Pfizer for the treatment of schizophrenia . The drug acts as an inhibitor specific to the PDE10A subtype .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Bioaccumulation in Marine Life

- Mardepodect hydrochloride, along with other pharmaceuticals, has been studied for its bioaccumulation in marine species. Moreno-González et al. (2016) found that several pharmaceuticals, including hydrochlorothiazide, accumulate in marine molluscs and fish in the Mar Menor lagoon. This study provides insight into the environmental impact and bioaccumulation potential of pharmaceuticals like Mardepodect hydrochloride in aquatic ecosystems (Moreno-González et al., 2016).

Treatment Efficacy in COVID-19

- The efficacy of hydroxychloroquine, a compound related to Mardepodect hydrochloride, has been evaluated in the treatment of COVID-19. Meo et al. (2020) studied the prevalence of COVID-19 in countries with and without widespread chloroquine use, suggesting a potential role for hydroxychloroquine in treating COVID-19 (Meo et al., 2020).

Public Discourse and Clinical Trials

- The public discourse and clinical trials concerning hydroxychloroquine, a relative of Mardepodect hydrochloride, during the COVID-19 pandemic have been a subject of study. Sattui et al. (2020) analyzed the evolution of public opinion and scientific discourse on hydroxychloroquine's use in COVID-19 treatment and prophylaxis (Sattui et al., 2020).

Biodegradable DNA Hydrogel for Antigen Delivery

- Mardepodect hydrochloride has been explored for its role in biodegradable, immunomodulatory DNA hydrogels. Nishikawa et al. (2014) created an injectable hydrogel system for antigen delivery, indicating potential applications of such compounds in biomedical research and therapeutic delivery systems (Nishikawa et al., 2014).

Methodological Quality in COVID-19 Research

- The methodological quality of research on compounds like hydroxychloroquine for COVID-19 treatment has been assessed. Alexander et al. (2020) critiqued the research methodologies and highlighted the need for robust clinical research in evaluating such treatments (Alexander et al., 2020).

Environmental Fate of Pharmaceuticals

- The environmental fate of pharmaceuticals, including compounds related to Mardepodect hydrochloride, has been a topic of research. Studies like Szewczyk et al. (2015) have explored the biodegradation mechanisms of certain herbicides, offering insights into how pharmaceuticals interact with and impact the environment (Szewczyk et al., 2015).

Treatment Trials in Global Health Crises

- The role of hydroxychloroquine in global health crises, particularly during the COVID-19 pandemic, has been examined. Kupferschmidt and Cohen (2020) discussed the WHO's study on various treatments, including hydroxychloroquine, for COVID-19, highlighting its significance in pandemic response strategies (Kupferschmidt & Cohen, 2020).

Ototoxicity of Chloroquine and Hydroxychloroquine

- The ototoxic effects of chloroquine and hydroxychloroquine, related to Mardepodect hydrochloride, have been systematically reviewed. Fernandes et al. (2022) analyzed the impact of these drugs on the auditory system, contributing to our understanding of their broader physiological effects (Fernandes et al., 2022).

Risk Assessment in Pharmaceutical Usage

- The risk assessment of pharmaceuticals like hydrochlorothiazide, a compound similar to Mardepodect hydrochloride, has been studied, particularly in relation to nonmelanoma skin cancer. Pedersen et al. (2017) explored the association between hydrochlorothiazide use and basal cell carcinoma and squamous cell carcinoma, providing a critical perspective on the long-term risks associated with such medications (Pedersen et al., 2017).

Scientific Debate and Media Coverage

- The scientific debate and media coverage of hydroxychloroquine during the COVID-19 pandemic offer insights into how scientific discussions are conducted and perceived in the public domain. Schultz and Ward (2021) analyzed the French press's coverage of the chloroquine debate, revealing the complexities of scientific communication and public perception (Schultz & Ward, 2021).

DNA Damage and Mutation by Hydroxychloroquine

- The potential for DNA damage and mutation by hydroxychloroquine, a related compound to Mardepodect hydrochloride, has been explored. Besaratinia et al. (2021) provided the first investigation into the genotoxic effects of hydroxychloroquine in mammalian cells, contributing to a deeper understanding of its safety profile (Besaratinia et al., 2021).

Scoping Review of Chloroquine in COVID-19 Management

- A scoping review of chloroquine and its derivatives in COVID-19 management provides a comprehensive overview of the current research landscape. Pimentel and Andersson (2020) mapped studies on the use of chloroquine in patients with COVID-19, highlighting the urgent need for more clinical trial results (Pimentel & Andersson, 2020).

Mécanisme D'action

- PDE10A Inhibition : Mardepodect selectively inhibits PDE10A, an enzyme primarily expressed in the brain, especially in regions like the striatum, nucleus accumbens, and olfactory tubercle. PDE10A regulates dopamine-sensitive medium spiny neurons in the striatum, which are targets of conventional antipsychotic drugs. By modulating this pathway, Mardepodect aims to provide antipsychotic effects through a different mechanism than traditional dopamine or 5-HT~2A~ antagonist drugs .

Propriétés

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHTXAXWOXYUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mardepodect hydrochloride | |

CAS RN |

2070014-78-5 | |

| Record name | Mardepodect hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MARDEPODECT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)